molecular formula C7H5Br2FO B1598154 2,4-Dibromo-6-fluoroanisole CAS No. 202982-75-0

2,4-Dibromo-6-fluoroanisole

Cat. No. B1598154
M. Wt: 283.92 g/mol
InChI Key: AUZLPBBXLAWQLN-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-fluoroanisole is a chemical compound with the molecular formula C7H5Br2FO . It is used for research and development purposes . The compound is also known by its synonym, 1,5-dibromo-3-fluoro-2-methoxybenzene .


Synthesis Analysis

While specific synthesis methods for 2,4-Dibromo-6-fluoroanisole were not found in the search results, bromination is a common method used in the synthesis of similar compounds . This process typically involves the use of a brominating reagent and a solvent, followed by various purification steps .


Molecular Structure Analysis

The molecular structure of 2,4-Dibromo-6-fluoroanisole consists of a benzene ring substituted with two bromine atoms, one fluorine atom, and one methoxy group . The exact positions of these substituents can be determined by the compound’s IUPAC name: 1,5-dibromo-3-fluoro-2-methoxybenzene .


Physical And Chemical Properties Analysis

2,4-Dibromo-6-fluoroanisole is a solid at room temperature . It has a molecular weight of 283.92 g/mol . The compound is stable under normal conditions, but specific data on its melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Metalation and Regioselectivity

Metalation of fluoroanisoles demonstrates optional regioselectivity, which can be influenced by the choice of metal reagents. This property is crucial for synthetic chemistry, as it allows for targeted modification of molecules, potentially including compounds like 2,4-Dibromo-6-fluoroanisole, for the development of new materials or chemical processes (Katsoulos, Takagishi, & Schlosser, 1991).

Conformational Properties

Studies on the molecular structure and conformational properties of fluoroanisoles, including those similar to 2,4-Dibromo-6-fluoroanisole, highlight the impact of halogen substitution on molecular behavior. These insights are valuable for understanding the physical and chemical properties of these compounds, which can influence their applications in various scientific fields (Novikov, Vilkov, & Oberhammer, 2003).

Crystal and Molecular Structure

The detailed study of crystal and molecular structures, such as that of 2,6-dibromo-3-chloro-4-fluoroaniline, provides essential information on the interactions and stability of such compounds. Understanding these structures aids in the development of new materials and in the improvement of existing ones (Betz, 2015).

Long-range Coupling Constants

Investigation into long-range coupling constants offers insights into the electronic structure and dynamics of molecules. Research on compounds like 4-fluoroanisole and its derivatives, which are structurally related to 2,4-Dibromo-6-fluoroanisole, helps in understanding the effects of fluorination and other halogenation on molecular behavior, potentially affecting their applications in electronic materials and devices (Schaefer et al., 1984).

Safety And Hazards

According to its Safety Data Sheet, 2,4-Dibromo-6-fluoroanisole should be handled with care to avoid contact with skin and eyes, and inhalation of dust, mist, gas, or vapors should be avoided . In case of accidental ingestion or contact, immediate medical attention is advised .

properties

IUPAC Name

1,5-dibromo-3-fluoro-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2FO/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZLPBBXLAWQLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378802
Record name 2,4-Dibromo-6-fluoroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dibromo-6-fluoroanisole

CAS RN

202982-75-0
Record name 2,4-Dibromo-6-fluoroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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